molecular formula C12H12FN3O2 B7829129 Ethyl 5-amino-1-(4-fluorophenyl)imidazole-4-carboxylate

Ethyl 5-amino-1-(4-fluorophenyl)imidazole-4-carboxylate

Cat. No.: B7829129
M. Wt: 249.24 g/mol
InChI Key: LAYQENFSTJMBPA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-fluorophenyl)imidazole-4-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of ethyl cyanoacetate with 4-fluorophenylhydrazine in the presence of a base such as sodium ethoxide.

  • Cyclization Reaction: Another approach is the cyclization of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(4-fluorophenyl)imidazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-amino-1-(4-fluorophenyl)imidazole-4-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 5-amino-1-(4-fluorophenyl)imidazole-4-carboxylate is similar to other imidazole derivatives such as ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. it is unique in its specific structure and biological activities. The presence of the fluorophenyl group contributes to its distinct properties compared to other imidazole derivatives.

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Properties

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-11(14)16(7-15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYQENFSTJMBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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